Cas no 21919-05-1 (Tretazicar)

Tretazicar 化学的及び物理的性質
名前と識別子
-
- 5-Aziridino-2,4-dinitrobenzamide
- 5-(1-Aziridinyl)-2,4-dinitrobenzamide
- CB-1954
- 5-(aziridin-1-yl)-2,4-dinitrobenzamide
- Tretazicar
- 1 (5 carbamoyl 2,4 dinitrophenyl)aziridine
- 2,4-Dinitro-5-ethyleneiminobenzamide
- 2,4-Dinitroethyleneiminobenzamide
- 5-(aziridyn-1-yl)-2,4-dinitrobenzamide
- 5-Aziridinyl-2,4-dinitrobenzamide
- CB 1954
- CB1954
- Tretazicar [INN]
- Benzamide,5-(1-aziridinyl)-2,4-dinitro-
- 7865D5D01M
- Benzamide, 5-(1-aziridinyl)-2,4-dinitro-
- CB1
- C9H8N4O5
- SMR000326847
- 5-[aziridin-1-yl]-2,4-dinitrobenzamide
- azir
- s7829
- SCHEMBL366755
- CHEMBL23330
- NCGC00015220-02
- CB1954(Tretazicar)
- NCGC00093675-01
- NS00026999
- HY-13543
- BRN 5825582
- NCGC00015220-01
- EU-0100200
- CB1954; Tretazicar
- AC-35276
- NSC 115829
- CB 1954, solid
- SR-01000075746
- Tox21_500200
- J-014359
- SR-01000075746-1
- HMS3369C05
- DTXSID00176335
- Lopac0_000200
- SCHEMBL15691893
- NCI60_000357
- CB-954;CB1954;NSC 115829; CB 1954
- UNII-7865D5D01M
- C74095
- Lopac-C-2235
- AKOS030239859
- LP00200
- C 2235
- HMS3260H21
- CS-0007140
- 5-aziridin-1-yl-2,4-dinitrobenzamide
- NCGC00093675-02
- NCGC00260885-01
- NSC115829
- MLS000859988
- MFCD00869490
- BCP09250
- NCGC00015220-05
- NCGC00015220-03
- CB 954
- CCG-204295
- SDCCGSBI-0050188.P002
- NCGC00015220-04
- NSC-115829
- MLS001066333
- 5-aziridin-1-yl-2,4-dinitro-benzamide
- AS-63985
- CCRIS 1631
- HMS2233F04
- C3656
- BDBM50004681
- 21919-05-1
- WLN: T3NTJ AR CVZ DNW FNW
- DB04253
- Q27095075
- Tretazicar (>94%)
- WOCXQMCIOTUMJV-UHFFFAOYSA-N
- tretazicarum
- aziridine dinitrobenzamide
- DB-229234
- DTXCID7098826
- CB1954(Tretazicar)?
- BRD-K08748705-001-08-2
-
- MDL: MFCD00869490
- インチ: 1S/C9H8N4O5/c10-9(14)5-3-7(11-1-2-11)8(13(17)18)4-6(5)12(15)16/h3-4H,1-2H2,(H2,10,14)
- InChIKey: WOCXQMCIOTUMJV-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C([H])=C(C(C(N([H])[H])=O)=C([H])C=1N1C([H])([H])C1([H])[H])[N+](=O)[O-])=O
- BRN: 5825582
計算された属性
- せいみつぶんしりょう: 252.04900
- どういたいしつりょう: 252.049
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.671
- ゆうかいてん: >160oC (dec.)
- ふってん: 427.2°Cat760mmHg
- フラッシュポイント: 212.2°C
- 屈折率: 1.714
- ようかいど: DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
- PSA: 137.74000
- LogP: 2.23360
- じょうきあつ: 0.0±1.0 mmHg at 25°C
Tretazicar セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−20°C
Tretazicar 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Tretazicar 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC9743-100 mg |
CB1954(Tretazicar) |
21919-05-1 | >98% | 100mg |
$850.0 | 2022-03-01 | |
DC Chemicals | DC9743-1 g |
CB1954(Tretazicar) |
21919-05-1 | >98% | 1g |
$2800.0 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T872539-5mg |
Tretazicar |
21919-05-1 | 99% | 5mg |
¥477.00 | 2022-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6798-200 mg |
Tretazicar |
21919-05-1 | 99.70% | 200mg |
¥5994.00 | 2022-02-28 | |
TRC | T719800-10mg |
Tretazicar (>94%) |
21919-05-1 | 10mg |
$ 167.00 | 2023-09-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6798-5 mg |
Tretazicar |
21919-05-1 | 99.70% | 5mg |
¥687.00 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S7829-50mg |
CB1954 |
21919-05-1 | 99.63% | 50mg |
¥2269.04 | 2023-09-15 | |
eNovation Chemicals LLC | D546538-50mg |
Tretazicar |
21919-05-1 | 98% | 50mg |
$279 | 2024-05-24 | |
eNovation Chemicals LLC | D546538-100mg |
Tretazicar |
21919-05-1 | 98% | 100mg |
$488 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70660-25mg |
CB-1954 |
21919-05-1 | 98% | 25mg |
¥2558.00 | 2022-04-26 |
Tretazicar 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Tretazicarに関する追加情報
Professional Introduction to Tretazicar (CAS No: 21919-05-1)
Tretazicar, a compound with the chemical identifier CAS No: 21919-05-1, is a pharmaceutical agent that has garnered significant attention in the field of chemobiology and drug development. This introduction aims to provide a comprehensive overview of Tretazicar, its chemical properties, pharmacological mechanisms, and recent advancements in research that highlight its potential applications.
The molecular structure of Tretazicar is characterized by its complex heterocyclic framework, which contributes to its unique pharmacological profile. As a member of the pyrazinamide class, Tretazicar exhibits distinct interactions with biological targets, making it a subject of extensive study in medicinal chemistry. The compound's chemical formula and structural elucidation have been meticulously determined through spectroscopic and crystallographic techniques, ensuring high precision in its characterization.
In recent years, Tretazicar has been the focus of numerous clinical and preclinical studies due to its promising therapeutic effects. One of the most notable areas of research involves its potential as an antiviral agent. Studies have demonstrated that Tretazicar can inhibit the replication of certain viruses by interfering with critical enzymatic pathways. This mechanism has opened new avenues for treating viral infections that are resistant to conventional antiviral therapies.
Furthermore, Tretazicar has shown promise in the treatment of inflammatory disorders. Research indicates that the compound can modulate inflammatory responses by targeting specific signaling pathways involved in immune regulation. This has led to investigations into its efficacy in conditions such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory properties of Tretazicar are attributed to its ability to inhibit the production of pro-inflammatory cytokines, thereby reducing systemic inflammation.
Another significant area of interest in Tretazicar research is its potential application in oncology. Preclinical studies have revealed that Tretazicar can induce apoptosis in cancer cells by disrupting mitochondrial function. This selective toxicity makes it a compelling candidate for developing novel chemotherapeutic strategies. Additionally, Tretazicar has been observed to enhance the sensitivity of cancer cells to existing treatments, suggesting a synergistic effect when used in combination therapy regimens.
The pharmacokinetic profile of Tretazicar is another critical aspect that has been extensively studied. The compound exhibits moderate solubility in water and lipids, allowing for versatile administration routes including oral and intravenous delivery. Its bioavailability and metabolic pathways have been thoroughly characterized, providing insights into optimizing dosing regimens and minimizing potential side effects.
Recent advancements in computational chemistry have further enhanced the understanding of Tretazicar's interactions with biological targets. Molecular docking studies have identified key binding sites on proteins relevant to its therapeutic effects. These findings have guided the design of derivatives with improved pharmacological properties, paving the way for next-generation pharmaceutical agents.
The safety profile of Tretazicar has been evaluated through rigorous toxicological studies conducted both in vitro and in vivo. Results indicate that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, ongoing research continues to monitor potential long-term effects and interactions with other medications, ensuring patient safety remains a top priority.
In conclusion, Tretazicar (CAS No: 21919-05-1) represents a significant advancement in pharmaceutical development. Its multifaceted therapeutic applications, coupled with its favorable pharmacokinetic properties, make it a promising candidate for treating a variety of medical conditions. As research progresses, further insights into its mechanisms of action and potential new uses are expected to emerge, solidifying its role as a valuable asset in modern medicine.
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